2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a cyclopentyloxy-substituted phenyl ring attached to a 1,3,2-dioxaborolane scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol ester group, which prevents premature hydrolysis and enhances shelf life compared to free boronic acids. The cyclopentyloxy moiety introduces steric bulk and moderate electron-donating effects, influencing reactivity and selectivity in catalytic transformations .
Properties
IUPAC Name |
2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOAADVPHHOVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that organoboron compounds like this one are often used in suzuki-miyaura cross-coupling reactions. These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent. The reaction involves the transmetalation of the organoboron compound to a transition metal, typically palladium. This process results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
The prediction of adme properties is an important aspect of drug discovery and development.
Result of Action
The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of complex organic molecules, which may have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base. The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency.
Biological Activity
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound belonging to the class of organic compounds known as phenols and dioxaborolanes. Its molecular formula is C17H25BO3, with a molecular weight of 288.2 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
The compound features a unique dioxaborolane structure which is significant for its reactivity and interaction with biological systems. The presence of the cyclopentyloxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C17H25BO3 |
| Molecular Weight | 288.2 g/mol |
| CAS Number | 1196396-29-8 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its mechanism involves:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors that regulate cellular signaling pathways.
- Antioxidant Activity : The dioxaborolane moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that derivatives of dioxaborolanes exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative similar to this compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Study Findings : In vitro tests demonstrated effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), suggesting potential as an antimicrobial agent.
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The primary structural variations among analogous compounds lie in the substituents on the phenyl ring. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, facilitating cross-coupling reactions but may reduce stability.
- Electron-donating groups (e.g., cyclohexyl in , cyclopentyloxy in the target compound) improve steric shielding and oxidative stability.
- Alkyne-containing derivatives (e.g., ethynyl in , phenylethynyl in ) enable further functionalization via click chemistry or Sonogashira coupling.
Physical Properties and Stability
- Physical State : Most derivatives are liquids (e.g., bromophenyl compound in ) or low-melting solids (e.g., cyclohexylphenyl in ).
- Stability : Electron-donating substituents (e.g., cyclopentyloxy, methoxy in ) reduce susceptibility to hydrolysis. In contrast, electron-withdrawing groups (e.g., difluoromethoxy in ) accelerate degradation under acidic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
